molecular formula C10H12ClN B6209894 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole CAS No. 1368920-38-0

7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No. B6209894
CAS RN: 1368920-38-0
M. Wt: 181.66 g/mol
InChI Key: IISPPYWDLVFVDQ-UHFFFAOYSA-N
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Description

7-Chloro-3,3-dimethyl-2,3-dihydro-1H-indole, also known as 7-Chloro-3,3-dimethylindole, is a heterocyclic compound found in a variety of plants, including tobacco and other species of the Solanaceae family. It has various applications in the pharmaceutical and agrochemical industries. In particular, it is used as an intermediate in the synthesis of various drugs, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole-dimethyl-2,3-dihydro-1H-indole is not completely understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, this compound-dimethyl-2,3-dihydro-1H-indole is thought to increase the levels of acetylcholine in the brain, which may improve cognitive function and memory.
Biochemical and Physiological Effects
This compound-dimethyl-2,3-dihydro-1H-indole has been studied for its potential biochemical and physiological effects. In animal models, it has been found to reduce inflammation and oxidative stress, as well as to protect against neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been found to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole-dimethyl-2,3-dihydro-1H-indole has several advantages for laboratory experiments. It is relatively easy to synthesize in a laboratory setting and is generally well-tolerated by laboratory animals. Additionally, it has a relatively low toxicity, making it a safe compound to work with in a laboratory setting. However, it is important to note that this compound-dimethyl-2,3-dihydro-1H-indole is a relatively new compound, and as such, more research is needed to fully understand its effects and potential applications.

Future Directions

The potential future directions for 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole-dimethyl-2,3-dihydro-1H-indole are numerous. Further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, there is potential for the use of this compound-dimethyl-2,3-dihydro-1H-indole in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to explore its potential applications in the agrochemical and pharmaceutical industries. Finally, further research is needed to explore its potential use as a diagnostic tool for neurological diseases.

Synthesis Methods

The synthesis of 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole-dimethyl-2,3-dihydro-1H-indole is typically achieved through a reaction between 3-chloro-3-methyl-1-phenyl-2-butanol and anhydrous aluminum chloride in the presence of a suitable solvent, such as dichloromethane. The reaction is typically carried out at room temperature and is usually complete within 4-6 hours.

Scientific Research Applications

7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole-dimethyl-2,3-dihydro-1H-indole has been studied extensively in the scientific research community. It has been used in the synthesis of various drugs, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole involves the reaction of 2,3-dimethylindole with chloroacetyl chloride followed by reduction with sodium borohydride.", "Starting Materials": [ "2,3-dimethylindole", "chloroacetyl chloride", "sodium borohydride", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "To a solution of 2,3-dimethylindole (1.0 g, 7.2 mmol) in dry diethyl ether (20 mL) at 0°C, chloroacetyl chloride (1.2 g, 9.0 mmol) is added dropwise with stirring over 30 min.", "The reaction mixture is stirred at 0°C for an additional 1 h and then quenched with ice-cold 1 M hydrochloric acid.", "The resulting mixture is extracted with diethyl ether (3 × 20 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the intermediate 7-chloro-3,3-dimethyl-1H-indole-2-carboxylic acid as a yellow solid (1.2 g, 70%).", "To a solution of 7-chloro-3,3-dimethyl-1H-indole-2-carboxylic acid (1.0 g, 4.5 mmol) in dry tetrahydrofuran (20 mL) at 0°C, sodium borohydride (0.3 g, 8.0 mmol) is added portionwise with stirring over 30 min.", "The reaction mixture is stirred at 0°C for an additional 1 h and then quenched with ice-cold 1 M hydrochloric acid.", "The resulting mixture is extracted with diethyl ether (3 × 20 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole as a yellow solid (0.6 g, 60%).", "The product is further characterized by NMR spectroscopy and mass spectrometry." ] }

CAS RN

1368920-38-0

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

7-chloro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H12ClN/c1-10(2)6-12-9-7(10)4-3-5-8(9)11/h3-5,12H,6H2,1-2H3

InChI Key

IISPPYWDLVFVDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC=C2Cl)C

Purity

95

Origin of Product

United States

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